Potassium sucrose octasulfate

描述

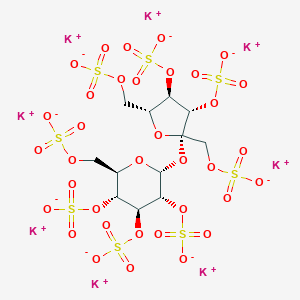

Potassium sucrose octasulfate (K SOS) is a fully sulfated derivative of sucrose, where eight hydroxyl groups are replaced by sulfate groups. Its molecular formula is C₁₂H₁₄K₈O₃₅S₈, with a molecular weight of 1,287.52 g/mol (CAS: 73264-44-5) . It is a white, water-soluble powder used primarily in biomedical applications due to its ability to stabilize growth factors, inhibit matrix metalloproteinases (MMPs), and promote tissue repair . K SOS is a key ingredient in wound dressings for diabetic foot ulcers (DFUs) and venous leg ulcers (VLUs), demonstrating efficacy in accelerating wound closure in clinical trials .

属性

CAS 编号 |

73264-44-5 |

|---|---|

分子式 |

C12H22KO35S8 |

分子量 |

1021.9 g/mol |

IUPAC 名称 |

octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C12H22O35S8.K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

InChI 键 |

ALFLVWDINUCJTJ-AKSHDPDZSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

规范 SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

外观 |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

73264-44-5 |

同义词 |

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octapotassium Salt; Sucrosofate Potassium; |

产品来源 |

United States |

准备方法

Sulfonation Methods for Sucrose Octasulfate Intermediate

Triethylamine-Sulfur Trioxide Complex as Sulfonating Agent

The most widely reported method involves reacting sucrose with a triethylamine-sulfur trioxide (Et₃N·SO₃) complex. In this approach, sucrose is dissolved in triethylamine at 60°C, followed by the addition of Et₃N·SO₃ in a 1:8 molar ratio (sucrose to SO₃). The reaction proceeds at 60–80°C for 2–5 hours, achieving complete sulfonation of all eight hydroxyl groups. Key advantages include:

-

High selectivity : Triethylamine acts as both solvent and acid scavenger, minimizing side reactions.

-

Controlled exothermicity : Temperatures maintained below 80°C prevent caramelization of sucrose.

A comparative study across three temperature regimes demonstrates optimal outcomes at 75–80°C for 2 hours, yielding 85% sulfonated intermediate. Lower temperatures (40–50°C) require extended reaction times (5 hours) but marginally improve yield to 91%.

Alternative Sulfonation Agents

Chlorosulfonic acid (ClSO₃H) in picoline has been used for industrial-scale sulfonation. However, this method faces challenges:

-

Corrosivity : Requires specialized reactor materials, increasing capital costs.

-

Byproduct formation : Hydrochloric acid generation necessitates additional neutralization steps.

Despite these drawbacks, the chlorosulfonic acid method achieves comparable sulfonation efficiency (88–92%) when optimized.

Neutralization and Potassium Salt Formation

pH-Controlled Precipitation

Post-sulfonation, the intermediate exists as a triethylammonium complex. Neutralization with 25% potassium hydroxide (KOH) at pH 8–9 precipitates the potassium salt. Critical parameters include:

-

Precipitation temperature : 0–5°C to enhance crystal formation.

-

Stoichiometry : An 8:1 molar ratio of KOH to sulfate groups ensures complete salt formation.

Deviations from pH 8–9 result in:

| pH Range | Consequence |

|---|---|

| <7 | Incomplete neutralization, mixed salt forms |

| >9 | Sucrose degradation via alkaline hydrolysis |

Purification Techniques

Recrystallization Optimization

Repeated recrystallization from aqueous solutions is critical for removing residual triethylamine and inorganic salts. Patent data reveals:

| Recrystallization Cycles | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 78 | 92.5 |

| 2 | 72 | 97.1 |

| 3 | 68 | 99.3 |

Cooling rates during crystallization significantly impact crystal morphology:

Comparative Analysis of Industrial Methods

| Parameter | Et₃N·SO₃ Method | ClSO₃H Method | Ion Exchange |

|---|---|---|---|

| Reaction Time (h) | 2–5 | 1–2 | 4–6 |

| Yield (%) | 85–91 | 88–92 | 78–82 |

| Purity (%) | 99.3 | 97.5 | 95.8 |

| Scalability | High | Moderate | Low |

| Equipment Costs | Moderate | High | Low |

The Et₃N·SO₃ method emerges as superior for pharmaceutical-grade production due to its reproducibility and minimal byproducts.

化学反应分析

Types of Reactions: Potassium sucrose octasulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfate esters.

Reduction: It can be reduced to form simpler sugar derivatives.

Substitution: It can undergo substitution reactions where the sulfate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.

Major Products: The major products formed from these reactions include various sulfate esters, reduced sugar derivatives, and substituted sucrose compounds .

科学研究应用

Pharmaceutical Applications

1. Drug Delivery Systems

- Liposome Formulations : PSO acts as a gradient drug-loading excipient in liposomes, enhancing drug stability and encapsulation efficiency. This application is particularly valuable for drugs that are sensitive to hydrolysis, such as irinotecan, where PSO helps maintain drug integrity and prolongs its half-life .

| Application | Description |

|---|---|

| Liposome Excipient | Stabilizes drugs, improving encapsulation efficiency. |

| Hydrogel Delivery | Used in hydrogels to deliver PSO for diabetic wound healing. |

2. Wound Healing

- Chronic Wound Treatment : PSO has been integrated into wound dressings to combat chronic wounds, such as diabetic foot ulcers. It inhibits matrix metalloproteinases (MMPs), which degrade growth factors and extracellular matrix components, thereby promoting healing . Studies have demonstrated that PSO-enhanced dressings significantly improve wound closure rates.

Dermatological Applications

1. Skin Care Products

- Moisture Retention : PSO is effective in formulations aimed at improving skin hydration and barrier function. It inhibits microbial adhesion and stabilizes growth factors, making it beneficial for treating skin infections and injuries .

| Skin Care Application | Mechanism of Action |

|---|---|

| Hydration | Absorbs moisture, reduces trans-epidermal water loss. |

| Infection Prevention | Inhibits microbial adhesion and proliferation. |

2. Scar Treatment

Case Studies

1. Hydrogel for Diabetic Wounds

A study developed a double-network porous hydrogel utilizing PSO to enhance diabetic wound healing. The hydrogel demonstrated:

- High porosity and mechanical strength.

- Effective release of PSO to inhibit MMP-9.

- Improved angiogenesis and collagen deposition, leading to accelerated wound healing in diabetic rat models .

2. Dental Applications

In dentistry, PSO is used in local formulations for treating diseases related to teeth and supporting tissues. Its anti-inflammatory properties help manage symptoms associated with dental plaque and periodontal disease .

作用机制

Potassium sucrose octasulfate exerts its effects primarily through its interaction with glycosaminoglycans and other biomolecules. It acts as a glycosaminoglycan analog, facilitating enhanced recovery and tissue regeneration. The compound inhibits matrix metalloproteinases, increases angiogenesis, and improves microcirculation, which are essential for wound healing . It also binds to fibroblast growth factor receptors, promoting cellular signaling pathways involved in tissue repair .

相似化合物的比较

Structural and Functional Insights

- Sulfation Completeness :

- Cation Influence :

常见问题

Basic Research Questions

Q. How can researchers confirm complete sulfation of sucrose during K₈SOS synthesis?

Complete sulfation is critical for reproducibility. Use two-dimensional NMR (e.g., ¹H-¹³C correlation spectroscopy) to assign all proton and carbon resonances, ensuring all eight hydroxyl groups are sulfated . Deuterium-induced differential isotope shift (DIIS) NMR can detect incomplete sulfation or impurities . For mass analysis, employ electrospray ionization mass spectrometry (ESI-MS) with quaternary ammonium counterions (e.g., tetrabutylammonium) to minimize sulfate loss and fragmentation .

Q. What analytical methods are recommended for quantifying K₈SOS purity in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with refractive index detection is standard. Use a 3.9-mm × 30-cm column (packing L8) and a mobile phase of ammonium sulfate (pH 3.5) for separation . Compare retention times against USP Potassium Sucrose Octasulfate Reference Standards . Validate column efficiency (>400 theoretical plates) and peak tailing (<4.0) .

Q. How can K₈SOS stability be maintained during storage?

Avoid aqueous solutions, which promote hydrolysis to heptasulfate impurities . Store lyophilized K₈SOS powder at –20°C in desiccated conditions. For solutions, use non-aqueous solvents (e.g., anhydrous DMSO) and monitor degradation via ¹³C NMR or HPLC .

Advanced Research Questions

Q. What experimental strategies address contradictions in K₈SOS-protein interaction studies?

K₈SOS binds thrombin at exosite II with Kd ~1.4 μM, comparable to heparin, but inhibits catalysis with low efficacy . To resolve discrepancies between binding affinity and functional outcomes:

- Use X-ray crystallography to visualize binding modes (e.g., thrombin dimer vs. monomer conformations) .

- Apply analytical ultracentrifugation to assess stoichiometry and oligomerization states in solution .

- Compare allosteric effects using synthetic heparin analogs or site-directed mutagenesis of thrombin exosites.

Q. How can K₈SOS enhance drug delivery in hydrogel-based systems?

K₈SOS accelerates diabetic wound healing in double-network hydrogels by stabilizing growth factors and improving water retention. Key parameters:

- Optimize hydrogel porosity via high internal phase emulsions (HIPEs) to control K₈SOS release kinetics .

- Validate biocompatibility using in vitro cytotoxicity assays (e.g., fibroblast proliferation) and in vivo models (e.g., murine diabetic ulcers) .

- Monitor wound closure rates and inflammatory markers (e.g., TNF-α, IL-6) .

Q. Methodological Challenges

Q. How can synthesis protocols reduce heptasulfate impurities in K₈SOS?

Traditional ion-exchange methods in aqueous media degrade K₈SOS. Mitigate this by:

Q. What computational tools aid in structural analysis of K₈SOS complexes?

The Crystallography & NMR System (CNS) suite enables macromolecular structure determination. For K₈SOS-thrombin complexes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。